molecular formula C16H13ClO5 B14287159 9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- CAS No. 113996-94-4

9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl-

Cat. No.: B14287159
CAS No.: 113996-94-4
M. Wt: 320.72 g/mol
InChI Key: SWHQOGSBEAKAGP-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- is a derivative of xanthone, a class of compounds known for their diverse biological activities. This compound features a xanthone core with specific substitutions that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- typically involves the condensation of appropriately substituted salicylic acids with phenol derivatives. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of microwave heating to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Xanthen-9-one, 5-chloro-8-hydroxy-1,4-dimethoxy-3-methyl- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. Its combination of chloro, hydroxy, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

113996-94-4

Molecular Formula

C16H13ClO5

Molecular Weight

320.72 g/mol

IUPAC Name

5-chloro-8-hydroxy-1,4-dimethoxy-3-methylxanthen-9-one

InChI

InChI=1S/C16H13ClO5/c1-7-6-10(20-2)12-13(19)11-9(18)5-4-8(17)15(11)22-16(12)14(7)21-3/h4-6,18H,1-3H3

InChI Key

SWHQOGSBEAKAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1OC)OC3=C(C=CC(=C3C2=O)O)Cl)OC

Origin of Product

United States

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